molecular formula C10H14N2S B1353015 N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 65913-05-5

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B1353015
CAS RN: 65913-05-5
M. Wt: 194.3 g/mol
InChI Key: KDHVJBSMFAZRHD-UHFFFAOYSA-N
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Description

“N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C10H14N2S . It is a specialty product for proteomics research .


Molecular Structure Analysis

The InChI code for “N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is 1S/C10H14N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2H,1,3-7H2,(H,11,12) . This indicates the presence of an allyl group (C3H5-) attached to a nitrogen atom in the benzothiazolamine ring .

Scientific Research Applications

Understanding the Role in Carcinogenicity and Exposure

  • Exposure and Carcinogenicity of Heterocyclic Amines : Research has highlighted the presence of mutagenic heterocyclic amines (HAs) in cooked foods, which have shown carcinogenicity in rodents and monkeys. The continuous human exposure to these HAs through diet suggests a potential risk factor for cancer development, emphasizing the importance of understanding the interaction and effects of compounds like N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in this context (Wakabayashi et al., 1993).

  • Pharmacological Properties and Receptor Interaction : Pramipexole, a compound structurally similar to N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, has been studied for its selective binding to dopamine receptors, particularly the dopamine D3 receptor subtype. This research is crucial for understanding the pharmacological properties and potential therapeutic applications of such compounds in treating neurological conditions like Parkinson's disease (Piercey et al., 1996).

  • Biomonitoring of Heterocyclic Aromatic Amine Metabolites : The development of biomonitoring techniques to analyze and quantify heterocyclic aromatic amine metabolites in human urine is significant. It aids in assessing human exposure to these compounds, contributing to a better understanding of their metabolic pathways and potential health risks (Stillwell et al., 1999).

  • Occurrence in Indoor Environments and Human Exposure : Studies have identified the presence of compounds like benzothiazole (structurally related to N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) and its derivatives in indoor environments. This research is vital for understanding human exposure to such compounds through inhalation and their potential health implications (Wang et al., 2013).

  • Safety and Pharmacokinetics in Clinical Studies : Clinical studies on compounds like dexpramipexole (a synthetic amino-benzothiazole) have provided insights into their safety, tolerability, and pharmacokinetics. Such studies are crucial for advancing the understanding of the therapeutic potential and optimal use of these compounds in medical treatments (Bozik et al., 2011).

  • Metabolism and Human Population Studies : Research on the metabolism of heterocyclic amines and their urinary metabolites in human populations consuming cooked foods has provided valuable insights. These studies contribute to understanding the human exposure levels, metabolic pathways, and potential health risks associated with such compounds (Tannenbaum et al., 1995).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Future Directions

“N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its future applications will likely depend on the outcomes of these early-stage research studies .

properties

IUPAC Name

N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHVJBSMFAZRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404534
Record name N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS RN

65913-05-5
Record name N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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